6-Hydroxy-2-naphthoic acid 6-Hydroxy-2-naphthoic acid 6-Hydroxy-2-naphthoic acid is a hydroxynaphthoic acid derivative. Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 were reported to catalyze the regioselective oxidation of 6-hydroxy-2-naphthoic acid to afford 6,7-dihydroxynaphthoic acid. It can form co-crystals with caffeine.

Brand Name: Vulcanchem
CAS No.: 16712-64-4
VCID: VC21057469
InChI: InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)
SMILES: C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol

6-Hydroxy-2-naphthoic acid

CAS No.: 16712-64-4

Cat. No.: VC21057469

Molecular Formula: C11H8O3

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2-naphthoic acid - 16712-64-4

Specification

CAS No. 16712-64-4
Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
IUPAC Name 6-hydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)
Standard InChI Key KAUQJMHLAFIZDU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Canonical SMILES C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O

Introduction

Chemical Identity and Structure

6-Hydroxy-2-naphthoic acid (CAS 16712-64-4) is an aromatic carboxylic acid containing a naphthalene ring system with a hydroxyl group at position 6 and a carboxylic acid group at position 2. According to chemical classification databases, it belongs to the family of naphthoic acids .

ParameterValue
Chemical FormulaC₁₁H₈O₃
Molecular Weight188.18 g/mol
IUPAC Name6-Hydroxy-2-naphthalenecarboxylic acid
CAS Registry Number16712-64-4
SMILESOC(=O)C1=CC2=C(C=C1)C=C(O)C=C2
InChIKeyKAUQJMHLAFIZDU-UHFFFAOYSA-N

The chemical structure features a naphthalene backbone with two functional groups - a hydroxyl (-OH) group and a carboxylic acid (-COOH) group - positioned para to each other on the aromatic ring system. This structural arrangement contributes to its unique chemical properties and reactivity patterns .

Physical and Chemical Properties

6-Hydroxy-2-naphthoic acid exhibits distinctive physical and chemical characteristics that influence its handling, processing, and applications. The compound appears as a crystalline solid with color ranging from pale brown to light yellow .

PropertyValueReference
Physical AppearancePale brown to light yellow powder
Melting Point240-250°C
Boiling Point407.0±20.0°C at 760 mmHg
Density1.4±0.1 g/cm³
Refractive Index1.716
LogP2.1-2.39
pKa4.34±0.30 (Predicted)
Flash Point214.1±18.3°C
Water Solubility99 mg/L at 20°C

The compound demonstrates limited solubility in water, particularly in cold water, but is soluble in common organic solvents including ethanol, diethyl ether, benzene, and trichloromethane. It also readily dissolves in alkaline solutions, which is consistent with its acidic nature . This solubility profile is important for various synthetic applications and purification procedures.

Synthetic Methods

Several methods have been developed for the synthesis of 6-hydroxy-2-naphthoic acid, each with its own advantages and limitations. Patent literature reveals multiple synthetic routes with varying yields and complexity levels .

Traditional Synthetic Approaches

Historical methods for synthesizing 6-hydroxy-2-naphthoic acid include:

  • Direct carboxylation of 2-naphthol: This process involves the reaction of 2-naphthol with carbon dioxide in the presence of potassium, but yields only reach approximately 26.5% .

  • Koble-Schimmit high-temperature method: This approach uses the potassium salt of 2-naphthol with carbon dioxide under high temperature and pressure conditions, achieving yields of around 45% .

  • Carbonylation reaction of aryl halide: Using 6-bromo-2-naphthol with carbon monoxide in the presence of catalysts generates the target molecule with approximately 37% yield, but requires hazardous conditions involving high pressure (70 kg/cm²) .

  • Oxidative system method: Starting with 2-(2-hydroxyl-2-propyl group) naphthalene-6-carboxylic acid through hydrogen peroxide oxidation under mineral acid catalysis can achieve quantitative yields, but the starting materials are rare and difficult to prepare .

Improved Synthetic Method

A more efficient synthetic pathway described in patent literature involves a two-step process :

  • Reaction of a precursor compound with halogens (bromine) under alkaline conditions (sodium hydroxide) at 0-100°C for 7-12 hours.

  • Subsequent reaction with hydrogen halide (HBr or HCl) in acetic acid solution at 70-100°C.

This improved method delivers several advantages:

  • Higher yield (>85%)

  • Enhanced product purity (>99.5%)

  • More accessible starting materials

  • Simpler operational procedure

The specific procedure from the embodiment example involves sodium hypobromite solution, dioxane, heating at 75°C, followed by treatment with hydrogen bromide and acetic acid at 95°C .

Applications and Industrial Uses

6-Hydroxy-2-naphthoic acid serves as a versatile building block in various high-value applications across multiple industries. Its unique structural features make it particularly valuable in polymer science and advanced materials .

Polymer and Material Science Applications

The compound finds extensive use in polymer chemistry, particularly as:

  • A co-monomer in the production of meltable thermotropic co-polyesters based on 4-hydroxybenzoic acid .

  • A critical component in the synthesis of liquid-crystalline epoxy resins with enhanced thermal and mechanical properties .

  • A monomer for engineering plastics and heat-resistant materials that require exceptional thermal stability .

  • A precursor in the development of high-performance polymeric liquid crystals .

ParameterValue
Global Market Value (2024)US$ 127 million
Projected Market Value (2031)US$ 174 million
Compound Annual Growth Rate (CAGR)4.7% (2025-2031)
Product Type99.5% purity (100% market share)

Market Distribution and Key Players

The market for 6-hydroxy-2-naphthoic acid shows significant concentration both in terms of manufacturers and geographical distribution :

Market AspectDistribution
Key ManufacturersUeno Fine Chemicals Industry, 3E New Material, Sheng Xiao Chemical, Changzhou Confluence Chemical
Market ConcentrationTop two players hold >80% market share
Regional DistributionNorth America (51%), Asia-Pacific (47%), Others (2%)
Primary ApplicationLiquid crystal materials (~90% of total usage)

The high market concentration among a few manufacturers suggests significant barriers to entry, potentially related to proprietary synthetic methods, specialized production facilities, or established supply chain relationships .

Crystallographic Properties and Polymorphism

Recent crystallographic studies have revealed interesting aspects of 6-hydroxy-2-naphthoic acid's solid-state structure and polymorphic behavior, which are particularly relevant for applications in materials science and pharmaceutical development .

Crystal Structure Characteristics

A newly identified polymorph of 6-hydroxy-2-naphthoic acid has been characterized with the following crystallographic parameters :

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c (no. 14)
Unit Cell Dimensionsa = 8.6478(8) Å
b = 5.2261(5) Å
c = 18.7921(18) Å
β = 94.518(3)°
Unit Cell Volume846.66(14) ų
Z Value4
R Factor0.0419
Temperature173 K

The asymmetric unit contains one molecule of 6-hydroxy-2-naphthoic acid, with specific atomic coordinates and displacement parameters documented for structural analysis .

Polymorphic Behavior

6-Hydroxy-2-naphthoic acid demonstrates polymorphism, with at least two distinct crystal forms identified:

  • The newly characterized polymorph described above .

  • A previously published polymorph (CCDC Identifier: JACDAV) with different packing arrangements, characterized by carboxylic acids hydrogen-bonded to each other .

This polymorphic behavior has significant implications for applications requiring specific solid-state properties, such as in pharmaceutical formulations or advanced material designs where crystal packing can influence physical properties and performance characteristics .

Biological and Environmental Aspects

Although primarily valued for its applications in materials science, 6-hydroxy-2-naphthoic acid also exhibits interesting biological interactions and environmental considerations .

Biochemical Transformations

Research has demonstrated that 6-hydroxy-2-naphthoic acid can undergo specific enzymatic transformations. Notably:

  • Whole cells of recombinant Escherichia coli expressing cytochrome P450 CYP199A2 can catalyze the regioselective oxidation of 6-hydroxy-2-naphthoic acid to produce 6,7-dihydroxynaphthoic acid .

This enzymatic transformation highlights potential applications in biocatalysis for the selective functionalization of aromatic compounds, which could be valuable for pharmaceutical and fine chemical synthesis .

Safety AspectClassification/Recommendation
Hazard CodesXi: Irritant
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety PhrasesS37/39 (Wear suitable gloves and eye/face protection)
S26 (In case of contact with eyes, rinse immediately with water and seek medical advice)
Protective EquipmentEyeshields, gloves, type N95 (US) or P1 (EN143) respirator filters
WGK Germany Classification3 (Severe hazard to waters)

These safety considerations highlight the importance of proper handling and disposal practices in research and industrial settings to minimize environmental impact and protect worker health .

Current Research Developments

Ongoing research into 6-hydroxy-2-naphthoic acid continues to expand its applications and improve synthetic methodologies .

Advanced Materials Research

Current research directions include:

  • Development of wholly aromatic polyesters derived from 6-hydroxy-2-naphthoic acid with enhanced thermal and mechanical properties .

  • Investigation of co-crystal formation with other compounds, building on established research with caffeine co-crystals .

  • Exploration of liquid crystalline materials with optimized performance characteristics for specialized applications .

Synthetic Methodology Improvements

Research efforts continue to focus on improving the efficiency of 6-hydroxy-2-naphthoic acid synthesis:

  • Development of greener synthesis routes with reduced environmental impact .

  • Exploration of catalytic methods to improve reaction selectivity and yield .

  • Optimization of purification techniques to achieve higher purity levels required for advanced applications .

These ongoing research efforts underscore the continuing importance of 6-hydroxy-2-naphthoic acid in multiple scientific disciplines and industrial applications.

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